Rivanicline oxalate

Description

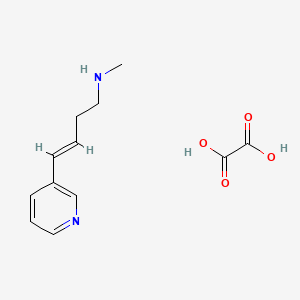

The compound "(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid" (IUPAC name) is a salt formed between the (E)-isomer of N-methyl-4-pyridin-3-ylbut-3-en-1-amine and oxalic acid. Its molecular formula is C₁₂H₁₆N₂O₄, and it is also known as rivanicline oxalate . The structure features a pyridine ring connected via a conjugated double bond to a methyl-substituted amine, protonated by oxalic acid, a dicarboxylic acid. Key properties include:

- SMILES Notation: CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O

- Synonym: E-metanicotine oxalate .

- Applications: Likely pharmacological, given its structural similarity to nicotinic acetylcholine receptor ligands .

Oxalic acid (C₂H₂O₄) contributes to the compound’s stability and solubility. As a diprotic acid (pKa₁ = 1.25, pKa₂ = 4.14), it forms stable salts with amines, enhancing crystallinity and bioavailability .

Properties

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid typically involves a two-stage process: first, the preparation of the free base (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine (metanicotine), followed by salt formation with oxalic acid. The key structural feature requiring careful synthetic control is the trans (E) configuration of the carbon-carbon double bond between C-3 and C-4, which is essential for maintaining the compound's biological activity.

Retrosynthetic Analysis

From a retrosynthetic perspective, (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine can be disconnected into simpler precursors through several strategic approaches:

- Cross-coupling pathway: Utilizing the Heck reaction between a 3-bromopyridine and an N-protected but-3-en-1-amine

- Olefination route: Employing Wittig-type reactions between pyridine-3-carbaldehyde and appropriate phosphonium ylides

- Allylation methodology: Using allylmagnesium reagents with suitable imines followed by functional group transformations

Detailed Synthetic Methods

Synthesis via Allylation and Heck Coupling

One of the most efficient and documented routes for preparing (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine involves a combination of allylation and Heck coupling reactions. The synthetic pathway proceeds through the following sequence:

- Allylation of appropriate aldimines with allylmagnesium bromide in tetrahydrofuran (THF) to produce N-methyl-but-3-en-1-amine intermediates

- Protection of the amine functionality with tert-butyloxycarbonyl (Boc) group

- Heck coupling reaction of the N-Boc protected amine with 3-bromopyridine using palladium catalysis to establish the (E)-configured double bond

- Deprotection of the N-Boc group under acidic conditions (aqueous 1N-HCl)

- Formation of the oxalate salt by treatment with oxalic acid

This approach has been demonstrated to provide the target compound in good overall yields with excellent stereoselectivity for the E-isomer.

Palladium-Catalyzed Coupling Conditions

The crucial Heck coupling step requires careful optimization of reaction conditions to ensure high yields and stereoselectivity. Typical reaction parameters include:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | PPh₃ or P(o-tol)₃ |

| Base | Triethylamine or K₂CO₃ |

| Solvent | DMF or NMP |

| Temperature | 90-130°C |

| Reaction Time | 6-24 hours |

| Additive | LiCl (optional) |

The palladium catalyst concentration typically ranges from 2-5 mol%, and the phosphine ligand is often used in a 2:1 or 4:1 ratio relative to palladium. These conditions promote the formation of the thermodynamically favored E-isomer with minimal isomerization.

Alternative Preparation Methods

Synthesis via Organometallic Intermediates

An alternative approach involves the use of organometallic chemistry to construct the carbon framework. This method utilizes:

- Preparation of triallylborane derivatives as shown in search result

- Reaction with appropriate pyridine-containing electrophiles

- Subsequent functionalization to introduce the N-methyl amino group

Specifically, one approach involves preparing diallyl(isopropoxy)borane (4) by treating triallylborane with isopropanol in diethyl ether at -78°C, followed by addition of methylamine to form the corresponding amine adduct.

Synthesis via Suzuki Coupling

Another viable approach for constructing the carbon skeleton employs Suzuki coupling methodology:

- Preparation of an appropriate pyridine-3-boronic acid or boronate ester

- Coupling with butenyl halides containing protected nitrogen functionality

- Deprotection and methylation of the nitrogen

- Formation of the oxalate salt

This approach leverages the versatility of organoboron reagents and their compatibility with diverse functional groups, allowing for efficient carbon-carbon bond formation under relatively mild conditions.

Salt Formation and Purification

Preparation of the Oxalate Salt

The conversion of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine (free base) to its oxalate salt is crucial for enhancing stability, crystallinity, and handling properties. The general procedure involves:

- Dissolution of the purified free base in an appropriate organic solvent (typically ethanol, methanol, or diethyl ether)

- Addition of a stoichiometric amount of oxalic acid (typically as a solution in the same solvent)

- Crystallization of the resulting salt by cooling or by addition of an anti-solvent

- Collection by filtration and purification by recrystallization

The oxalate salt formation occurs through an acid-base reaction between the basic nitrogen of the amine and the carboxylic acid groups of oxalic acid, forming a stable ionic complex with a 1:1 stoichiometry.

Purification Methods

Purification of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalate acid to high purity (≥99% as required for research applications) typically involves:

- Recrystallization from appropriate solvent systems (ethanol/water mixtures are commonly employed)

- Column chromatography for purification of intermediates (silica gel using appropriate solvent systems)

- HPLC purification for analytical-grade material

The purified compound generally appears as a white to off-white crystalline solid with defined melting characteristics.

Analytical Characterization

Physical and Chemical Properties

The target compound possesses the following physicochemical properties:

Structural Confirmation

Confirmation of successful synthesis and structural verification can be performed using several analytical techniques:

¹H NMR spectroscopy: Characteristic signals for the trans olefinic protons appear at approximately δ 6.5-6.7 ppm (1H) and δ 6.0-6.2 ppm (1H) with a coupling constant (J) of approximately 15-16 Hz, confirming the E configuration.

¹³C NMR spectroscopy: Expected signals for the pyridine ring carbons (approximately δ 123-150 ppm), olefinic carbons (approximately δ 125-135 ppm), and aliphatic carbons (approximately δ 30-45 ppm).

Mass spectrometry: The molecular ion peak of the free base at m/z 176 [M+H]⁺, with characteristic fragmentation patterns.

Industrial Scale Production Considerations

Scale-up Parameters

When transitioning from laboratory to industrial scale production, several parameters require optimization:

- Reaction temperature control: Critical for stereoselectivity and yield, especially during the Heck coupling

- Catalyst loading: Reduction to economically viable levels while maintaining efficiency

- Solvent selection: Considering cost, environmental impact, and safety concerns

- Purification processes: Developing continuous crystallization or chromatographic methods

Recent Developments in Synthetic Methodology

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, particularly for the challenging Heck coupling step. Microreactors provide:

- Enhanced heat transfer capabilities for better temperature control

- Improved mixing efficiency for more consistent results

- Safer handling of potentially hazardous reagents

- Potential for continuous downstream processing and purification

Recent research has demonstrated successful implementation of Heck reactions in flow systems with heterogeneous supported palladium catalysts, potentially applicable to the synthesis of this compound.

Green Chemistry Approaches

More environmentally sustainable methodologies for preparing (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid include:

- Replacement of traditional organic solvents with greener alternatives (e.g., 2-methyltetrahydrofuran, ethyl acetate)

- Development of recyclable catalyst systems

- Use of aqueous reaction media where possible

- Implementation of catalytic rather than stoichiometric reagents for key transformations

These approaches align with principles of green chemistry while maintaining efficiency and quality of the final product.

Chemical Reactions Analysis

RJR-2403 oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.

Substitution: Substitution reactions can occur at the pyridine ring or the butenyl chain, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RJR-2403 oxalate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of nicotinic acetylcholine receptors.

Mechanism of Action

RJR-2403 oxalate exerts its effects by selectively activating the α4β2 subtype of nicotinic acetylcholine receptors. Upon binding to these receptors, the compound induces a conformational change that opens the ion channel, allowing the influx of cations such as sodium and calcium . This leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling pathways involved in neurotransmission, synaptic plasticity, and other cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Discussion

- Thermal Stability : Oxalate salts exhibit superior thermal stability compared to succinate and adipate salts, making them suitable for high-temperature pharmaceutical processing .

- Dissolution Kinetics : Oxalic acid’s synergy with sulfuric acid enhances hematite dissolution, but its diprotic nature also stabilizes amine salts in aqueous media .

- Biological Activity: The mono-amide of oxalic acid promotes plant growth more effectively than di-amides, whereas this compound’s conjugated structure targets nicotinic receptors .

Biological Activity

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, also known as RJR-2403 oxalate, is a compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| InChI Key | WTIZFOAIQXMQHC-DPZBITMOSA-N |

| CAS Number | 220662-95-3 |

The biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological functions including cognition, pain modulation, and addiction pathways.

Interaction with Nicotinic Receptors

Studies have shown that this compound selectively binds to certain subtypes of nAChRs, influencing neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Antifilarial Activity

Research has demonstrated that compounds similar to (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines exhibit antifilarial properties. For instance, studies on related compounds have shown effective macrofilaricidal and microfilaricidal activities against filarial infections in rodent models. These findings indicate that (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines could be developed as potential antifilarial agents.

Case Study: Efficacy in Animal Models

A notable case study involved testing the efficacy of RJR-2403 oxalate in rodent models infected with Brugia malayi. The compound was administered at varying doses, revealing significant reductions in adult worm populations and microfilariae counts. At a dose of 300 mg/kg, the compound demonstrated over 50% reduction in adult worms and microfilariae, suggesting its potential as a therapeutic agent against lymphatic filariasis.

Toxicological Profile

While exploring the biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines, it is essential to consider their toxicological profiles. Preliminary studies indicate that oxalic acid derivatives can exhibit toxicity at higher concentrations; hence, careful dose optimization is crucial for therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine oxalic acid salt, and what catalysts or reaction conditions are critical for high yield?

The synthesis typically involves two stages: (1) preparing the (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine base and (2) salt formation with oxalic acid.

- Base Synthesis :

- Catalysts : Palladium (e.g., Pd/C) or copper catalysts are critical for coupling reactions involving pyridinyl groups .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) are preferred for controlling stereochemistry .

- Temperature : Reactions often require precise heating (e.g., 80–100°C) to ensure regioselectivity in the formation of the (E)-alkene .

- Salt Formation :

- Oxalic acid is added stoichiometrically to the amine in a polar solvent (e.g., ethanol) at room temperature, followed by crystallization .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Essential for confirming the (E)-stereochemistry of the alkene and verifying the absence of Z-isomers .

- X-ray Crystallography : Resolves the crystal structure of the oxalic acid salt, confirming hydrogen bonding between the amine and oxalate ions .

- IR Spectroscopy : Identifies characteristic peaks for the oxalate counterion (e.g., C=O stretching at ~1700 cm⁻¹) .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete coupling reactions .

Basic: How should researchers store (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine oxalic acid salt to ensure long-term stability?

- Conditions : Store in airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation .

- Degradation Factors : Exposure to light, humidity, or elevated temperatures (>25°C) accelerates decomposition, leading to free amine or oxalic acid precipitation .

Advanced: How can researchers resolve contradictions in reported synthetic yields under varying catalytic conditions?

- Methodology :

- Design of Experiments (DoE) : Systematically vary catalysts (Pd vs. Cu), solvents, and temperatures to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to detect intermediates causing yield discrepancies .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., Z-isomers or unreacted pyridinyl precursors) .

Advanced: What in vitro and in silico methods are recommended to study interactions with biological targets?

- In Vitro :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors .

- Kinetic Analysis : Determine inhibition constants (Ki) using enzymatic assays under physiological pH .

- In Silico :

- Docking Simulations : Use PubChem-derived InChI data (e.g., InChI=1S/C8H12N2O...) to model interactions with COX-2 or other targets .

- MD Simulations : Predict stability of the oxalate salt in biological matrices .

Advanced: How does the stereochemistry of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine influence its chemical reactivity and salt formation?

- Reactivity : The (E)-configuration reduces steric hindrance during salt formation, favoring stronger hydrogen bonds with oxalic acid compared to the Z-isomer .

- Crystallization : The planar geometry of the (E)-isomer promotes orderly lattice formation, enhancing crystallinity and solubility .

Advanced: What computational tools and datasets are available for modeling the compound’s physicochemical properties?

- Tools :

- Gaussian/PyMol : For optimizing geometry and visualizing electrostatic potential surfaces .

- CSD Database : Contains structural analogs (e.g., pyridinium salts with dicarboxylic acids) for comparative analysis .

- Datasets : PubChem entries (CID: 62385677, 105176-70-3) provide experimental logP, pKa, and solubility data .

Advanced: How does this compound compare structurally and functionally to similar pyridinyl-amine salts?

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

- Flow Chemistry : Enables precise control of residence time and temperature for reproducible (E)-selectivity .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding hexane to ethanol) to improve salt yield and purity .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Metabolomics : LC-MS to track oxalate salt metabolism in cell lysates .

- CRISPR Screening : Identify gene knockouts that enhance or suppress the compound’s activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.